CID 135705231
説明
However, Figure 1 from highlights its chemical structure, GC-MS chromatogram, mass spectrum, and fractional distribution in vacuum-distilled essential oil (CIEO) . The compound’s chromatographic profile suggests moderate polarity, with retention behavior and spectral features indicative of a heterocyclic or oxygenated structure. Its presence in multiple distillation fractions (C) implies variability in volatility or molecular weight distribution, which may influence its applications in pharmaceuticals or agrochemicals.
特性
InChI |
InChI=1S/C10H13N5O11P2.Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)6(2-17)25-5(1-16)3-24-28(22,23)26-27(19,20)21;/h1-2,4-6H,3H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQWNQWHPHPRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5NaO11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585170 | |
| Record name | PUBCHEM_16219446 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103192-43-4 | |
| Record name | PUBCHEM_16219446 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-diphosphate, periodate oxidized sodium salt typically involves the oxidation of guanosine 5’-diphosphate with sodium periodate. The reaction is carried out in an aqueous solution at a controlled pH and temperature to ensure selective oxidation of the ribose moiety without affecting the guanine base or the phosphate groups. The reaction conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining stringent control over reaction conditions, and employing purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Guanosine 5’-diphosphate, periodate oxidized sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound itself is a product of oxidation.
Reduction: The aldehyde groups introduced by periodate oxidation can be reduced back to hydroxyl groups.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases or other derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate is used for the initial oxidation.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the aldehyde groups.
Substitution: Various nucleophiles, including amines and hydrazines, can react with the aldehyde groups under mild conditions.
Major Products
Reduction: The major product of reduction is guanosine 5’-diphosphate.
Substitution: Depending on the nucleophile used, various Schiff bases or hydrazones can be formed.
科学的研究の応用
Guanosine 5’-diphosphate, periodate oxidized sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for studying nucleotide interactions and modifications.
Biology: The compound is employed in the study of enzyme mechanisms, particularly those involving nucleotide-binding proteins.
Medicine: It serves as a tool for investigating the biochemical pathways of nucleotides and their analogs.
Industry: The compound is used in the development of diagnostic assays and as a precursor for other chemically modified nucleotides.
作用機序
The mechanism of action of guanosine 5’-diphosphate, periodate oxidized sodium salt involves its reactivity due to the aldehyde groups introduced by periodate oxidation. These aldehyde groups can form covalent bonds with nucleophiles, making the compound useful for studying enzyme-substrate interactions and protein-nucleotide binding. The molecular targets include nucleotide-binding proteins and enzymes that interact with guanosine derivatives.
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural Analogues: Oscillatoxin Derivatives
identifies oscillatoxin derivatives as structurally related compounds (Figure 1), including:
- Oscillatoxin D (CID 101283546) : A macrocyclic polyketide with a fused lactone ring.
- 30-Methyl-oscillatoxin D (CID 185389) : Methylated variant with enhanced lipophilicity.
- Oscillatoxin E (CID 156582093) and F (CID 156582092) : Differ in hydroxylation patterns and side-chain modifications.
Key Structural Differences:
Implications : CID 135705231’s simpler structure may confer higher solubility compared to macrocyclic oscillatoxins, which are typically membrane-permeable but less water-soluble .
Functional Analogues: Bioactive Small Molecules
–12 highlight compounds with similar bioactivity or physicochemical profiles:
Table 1: Comparative Physicochemical Properties
Functional Insights :
Methodological Comparisons
Analytical Techniques:
Q & A
Basic Research Questions
Q. How to formulate a focused research question for CID 135705231 studies?
- Methodological Steps :
- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's alignment with scientific and practical goals .
- Apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses, especially for biomedical studies .
- Avoid overly broad terms; instead, specify molecular interactions, biological targets, or synthesis pathways (e.g., "How does CID 135705231 modulate [specific receptor] in [cell type] under [condition]?"). Refine scope using literature gaps .
Q. What are key considerations in experimental design for CID 135705231?
- Critical Elements :
- Controls : Include positive/negative controls (e.g., known agonists/inhibitors) and account for solvent effects in biochemical assays .
- Reproducibility : Document reagent sources (e.g., vendor, purity), equipment calibration, and environmental conditions (temperature, pH) in the "Materials and Methods" section .
- Sample Size : Use power analysis to determine statistical validity, particularly for in vivo studies .
- Example : For toxicity assays, specify cell lines, exposure duration, and viability metrics (e.g., IC50 calculations) .
Q. How to conduct a systematic literature review for CID 135705231 research?
- Strategies :
- Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "CID 135705231 AND (synthesis OR pharmacokinetics)") .
- Screening : Filter studies by relevance (e.g., exclude non-peer-reviewed sources) and extract data into tables comparing methodologies, results, and limitations .
- Gap Analysis : Identify unresolved questions, such as conflicting reports on metabolic pathways .
Advanced Research Questions
Q. How to resolve contradictions in experimental data for CID 135705231?
- Analytical Approaches :
- Comparative Analysis : Replicate conflicting studies under identical conditions (e.g., buffer composition, assay type) to isolate variables .
- Statistical Validation : Apply multivariate regression or ANOVA to assess whether discrepancies arise from technical variability or biological heterogeneity .
- Mechanistic Hypotheses : Propose competing models (e.g., allosteric vs. orthosteric binding) and test via mutagenesis or structural studies .
- Case Study : If two papers report divergent IC50 values, re-evaluate purity (via HPLC), ligand stability, or assay interference (e.g., fluorescent compounds in absorbance assays) .
Q. What advanced methodologies are used in synthesizing CID 135705231?
- Techniques :
- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral ligands) to control enantiomeric purity, critical for pharmacological activity .
- Scalable Purification : Optimize column chromatography gradients or crystallization conditions to enhance yield without compromising purity .
- Analytical Validation : Use LC-MS, NMR (1H/13C), and X-ray crystallography to confirm structural integrity .
- Troubleshooting : Address low yields by modifying reaction solvents (e.g., DMF vs. THF) or protecting groups .
Q. How to ensure reproducibility in CID 135705231 experiments?
- Best Practices :
- Protocol Standardization : Publish detailed step-by-step workflows, including instrument settings (e.g., centrifugation speed, wavelength) .
- Data Transparency : Share raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials .
- Collaborative Validation : Partner with independent labs to replicate key findings, reducing bias .
- Documentation Example : Provide exact molar ratios in synthesis protocols and storage conditions (e.g., -80°C vs. room temperature) for bioactive samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
